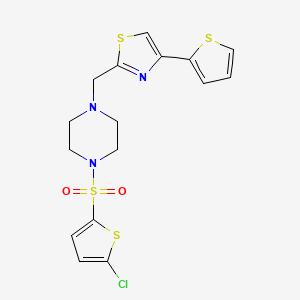

2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

Description

Properties

IUPAC Name |

2-[[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S4/c17-14-3-4-16(25-14)26(21,22)20-7-5-19(6-8-20)10-15-18-12(11-24-15)13-2-1-9-23-13/h1-4,9,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMYDYPVBZHIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134247 | |

| Record name | 1-[(5-Chloro-2-thienyl)sulfonyl]-4-[[4-(2-thienyl)-2-thiazolyl]methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170283-87-0 | |

| Record name | 1-[(5-Chloro-2-thienyl)sulfonyl]-4-[[4-(2-thienyl)-2-thiazolyl]methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170283-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-Chloro-2-thienyl)sulfonyl]-4-[[4-(2-thienyl)-2-thiazolyl]methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a complex organic molecule that integrates multiple pharmacophoric elements. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 446.0 g/mol. The structure features a thiazole ring, a piperazine moiety, and a chlorothiophene sulfonyl group, which are known to contribute to various biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This mechanism is critical in the context of anticancer and antimicrobial effects.

- Receptor Modulation : The thiazole and piperazine rings may modulate various biological pathways by interacting with receptors involved in signaling cascades.

Biological Activities

Research indicates that derivatives of thiazole compounds exhibit a wide range of biological activities:

1. Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For instance:

- A study reported that thiazole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and breast cancer cells, with IC50 values ranging from 0.06 µM to 0.1 µM .

2. Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activity:

- Compounds containing thiazole rings were effective against bacterial strains such as C. albicans and A. niger, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

3. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties, which are common among thiazole derivatives. This activity can be attributed to their ability to inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

Synthetic Routes

The synthesis of This compound typically involves several key steps:

- Formation of Thiazole Ring : Through Hantzsch thiazole synthesis involving α-haloketones and thioamides.

- Introduction of Piperazine : Via nucleophilic substitution reactions.

- Sulfonylation : Incorporating the chlorothiophene group through reactions with sulfonyl chlorides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the thiazole/thiophene substituents, piperazine modifications, or sulfonyl group replacements. Below is a detailed comparison:

Thiazole Derivatives with Fluorophenyl Substituents (Compounds 4 and 5, )

- Structure : These compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) share a thiazole core but replace the thiophene and piperazine groups with fluorophenyl and pyrazole-triazole motifs.

- Crystallography : Unlike the target compound, these analogs are isostructural with triclinic symmetry and two independent molecules per asymmetric unit. The fluorophenyl groups introduce steric bulk and electronic effects, reducing planarity compared to the more flexible piperazine-sulfonyl-thiophene chain in the target compound .

Piperazine-Thiophene Derivatives (Compound 21, )

- Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) retains the piperazine-thiophene motif but replaces the sulfonyl group with a carbonyl linker and adds a trifluoromethylphenyl group.

- Electronic Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, altering the electron density of the piperazine ring compared to the sulfonyl group in the target compound. This may influence receptor-binding affinity in pharmacological contexts .

- Synthetic Routes : Both compounds require multi-step syntheses, but Compound 21 employs acylation rather than sulfonylation, impacting scalability and yield .

Triazole-Thiophene Derivatives (Safonov, 2020; )

- Structure : N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides feature a triazole-thiophene scaffold instead of thiazole-piperazine.

- Bioactivity: These compounds exhibit antimicrobial activity, suggesting sulfur-containing heterocycles broadly contribute to bioactivity.

Thiadiazole Derivatives ()

- Structure : 1,3,4-Thiadiazole derivatives (e.g., the title compound in ) replace the thiazole core with a thiadiazole ring.

- The sulfanyl-methylsulfanyl substituents in these analogs differ from the sulfonyl-piperazine group, altering solubility and interaction with biological targets .

Comparative Data Table

Research Findings and Implications

- Pharmacokinetics : Sulfonyl groups improve aqueous solubility relative to trifluoromethyl or carbonyl linkers, suggesting better bioavailability .

- Synthetic Challenges : Multi-step syntheses for piperazine-thiazole derivatives require optimization to mitigate yield losses, as seen in analogous compounds .

Q & A

Q. What are the recommended synthetic pathways for preparing 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole?

The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the thiazole core by reacting α-haloketones with thiourea derivatives under acidic/basic conditions .

- Step 2 : Sulfonylation of the piperazine moiety using 5-chlorothiophene-2-sulfonyl chloride under reflux in aprotic solvents (e.g., DCM) .

- Step 3 : Alkylation of the piperazine-sulfonyl intermediate with a thiophene-containing alkylating agent (e.g., chloromethyl-thiophene) in the presence of a base like K₂CO₃ .

Key Optimization : Control reaction temperature (e.g., 60–80°C) and solvent polarity to avoid side reactions. Purification via column chromatography or recrystallization is critical .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonyl and piperazine groups) and thiophene/thiazole ring integration .

- HRMS : Validate molecular weight and isotopic patterns .

- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

- Elemental Analysis : Confirm purity by matching experimental and theoretical C, H, N, S percentages .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays, given the antimicrobial activity of thiazole and sulfonamide analogs .

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) due to structural similarities to antitumor thiazole derivatives .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays, leveraging the sulfonyl-piperazine group’s potential for target binding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Q. What strategies mitigate instability or degradation during storage?

- pH Stability Studies : Test solubility and degradation in buffers (pH 3–9) via HPLC-UV to identify optimal storage conditions .

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .

- Light Sensitivity : Conduct accelerated photodegradation studies using ICH guidelines (e.g., UV light at 254 nm) .

Q. How can computational methods guide its optimization?

- Molecular Docking : Model interactions with targets like EGFR or COX-2 using AutoDock Vina, focusing on sulfonyl-piperazine and thiazole motifs .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or binding affinity .

- MD Simulations : Assess conformational stability in aqueous/lipid environments for pharmacokinetic predictions .

Q. What crystallization techniques yield high-quality crystals for X-ray analysis?

- Solvent Pairing : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to control nucleation .

- Temperature Gradients : Optimize cooling rates (e.g., 0.5°C/hour) to enhance crystal lattice integrity .

- Co-crystallization : Introduce co-formers (e.g., succinic acid) to improve diffraction quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.